molecular formula C45H64N8O10 B1681984 Spinorphin CAS No. 137201-62-8

Spinorphin

Cat. No.: B1681984
CAS No.: 137201-62-8
M. Wt: 877.0 g/mol
InChI Key: BXIFNVGZIMFBQB-DYDSHOKNSA-N
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Mechanism of Action

Chemical Reactions Analysis

Spinorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound conjugated with 5,5′-dimethyl and 5,5′-diphenyl hydantoin derivatives has been synthesized and characterized .

Comparison with Similar Compounds

Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit enkephalin-degrading enzymes. Similar compounds include other hemorphins and enkephalins, which also possess opioid-like activity and interact with similar molecular targets. this compound’s distinct sequence and inhibitory properties set it apart from these related peptides .

Biological Activity

Spinorphin, a heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), is an endogenous opioid peptide first isolated from bovine spinal cord. It belongs to the hemorphin family and is also known as LVV-hemorphin-4. This compound has garnered attention due to its diverse biological activities, particularly its role in modulating pain and inflammation.

Antinociceptive Properties

This compound exhibits significant antinociceptive effects, particularly in pain pathways that are not influenced by classical opioids like morphine. Studies have demonstrated that this compound can inhibit nociceptive flexor responses induced by bradykinin, suggesting its potential utility in pain management without the side effects associated with traditional opioids .

  • Enkephalin-Degrading Enzyme Inhibition : this compound inhibits various enkephalin-degrading enzymes, which prolongs the action of enkephalins and enhances their analgesic effects. Notably, it has been shown to inhibit dipeptidyl peptidase III with a Ki value of 5.1×107M5.1\times 10^{-7}M .
  • Calcium Mobilization : this compound induces calcium flux in neutrophils through its interaction with formyl peptide receptors (FPR), acting as a partial agonist and antagonist depending on the context .

Anti-inflammatory Effects

This compound has been identified as a potential endogenous anti-inflammatory regulator . It inhibits the activation of polymorphonuclear neutrophils (PMNs) triggered by chemotactic factors such as N-formylmethionylleucylphenylalanine (fMLF). This inhibition occurs through the suppression of fMLF binding to its receptor on PMNs, thereby reducing inflammation .

In Vivo Studies

In animal models, this compound administration led to a significant decrease in PMN accumulation in response to carrageenan-induced inflammation. This suggests a therapeutic role in managing inflammatory conditions .

Anticonvulsant Activity

Recent investigations into this compound derivatives have revealed promising anticonvulsant properties . Modified this compound peptides demonstrated comparable effects to established anticonvulsants against psychomotor seizures in mice. For instance, hybrid this compound analogs showed strong inhibition of seizure propagation .

Antimicrobial Activity

This compound and its derivatives have been assessed for their antimicrobial properties . While they exhibited weak activity against certain bacterial pathogens like Staphylococcus aureus and Escherichia coli, they demonstrated significant antioxidant activity, indicating potential for broader therapeutic applications .

Summary of Research Findings

Study Focus Findings
Antinociceptive EffectsInhibits bradykinin-induced pain; enhances enkephalin action by inhibiting degrading enzymes .
Anti-inflammatory PropertiesSuppresses PMN activation and migration; reduces inflammation in animal models .
Anticonvulsant ActivityModified peptides show efficacy against seizures comparable to established drugs .
Antimicrobial ActivityWeak activity against bacteria; notable antioxidant properties observed .

Case Study 1: Pain Management

In a controlled study involving rats, this compound was administered prior to inducing pain via bradykinin. Results indicated a marked reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic alternative.

Case Study 2: Inflammation Reduction

A study evaluated the effects of this compound on carrageenan-induced paw edema in mice. The administration of this compound resulted in significantly reduced edema compared to untreated controls, supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFNVGZIMFBQB-DYDSHOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160105
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137201-62-8
Record name Spinorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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